

Application Notes and Protocols: Bioconjugation Techniques with XMT-1519 Conjugate-1

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Compound of Interest

Compound Name: XMT-1519 conjugate-1

Cat. No.: B12396827

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of **XMT-1519 conjugate-1** to the HER2-targeting monoclonal antibody, XMT-1519 (also known as Calotatug), utilizing the Dolaflexin® platform. This technology facilitates the development of antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), leading to enhanced potency. The cytotoxic payload, auristatin F-hydroxypropylamide (AF-HPA), is a novel auristatin derivative designed for a controlled bystander effect, enabling the killing of neighboring antigen-negative tumor cells.[1][2][3]

This document outlines the bioconjugation process, characterization of the resulting ADC, and protocols for in vitro and in vivo efficacy and safety evaluation.

Data Presentation

Table 1: Physicochemical Properties of XMT-1519 Conjugate-1

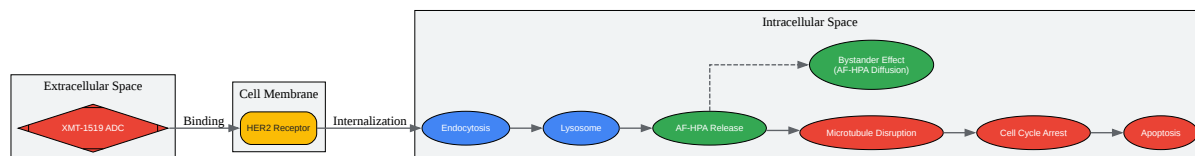
Property	Value	Reference
Molecular Formula	C101H149N23O42	[4]
Molecular Weight	2357.39 g/mol	[4]
Storage	-80°C	[1][5]
Solubility	100 mg/mL in DMSO (requires sonication)	[4]

Table 2: Expected Characteristics of XMT-1519 ADC

Parameter	Expected Value	Platform Reference
Drug-to-Antibody Ratio (DAR)	~10-15	[1][6][7]
Conjugation Chemistry	Cysteine-based linkage to a biodegradable polymer	[3]
Payload	Auristatin F-hydroxypropylamide (AF-HPA)	[3]

Signaling Pathway

The XMT-1519 antibody targets the Human Epidermal Growth Factor Receptor 2 (HER2). Upon binding to HER2-expressing cancer cells, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, AF-HPA. This payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The cell-permeable nature of AF-HPA allows it to diffuse into adjacent tumor cells, causing a "bystander effect." [2][3]



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Caption: Mechanism of action of XMT-1519 ADC targeting the HER2 pathway.

Experimental Protocols

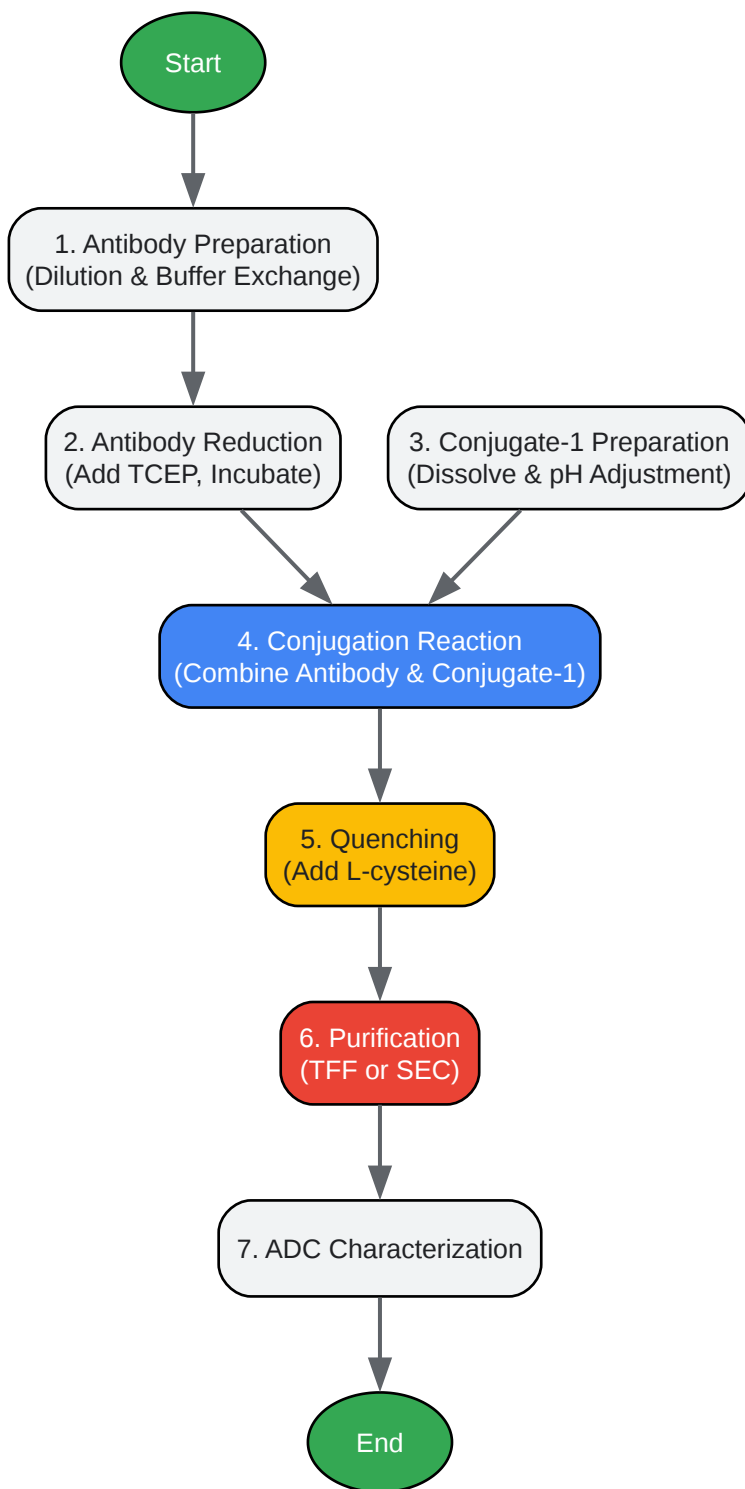
Bioconjugation of XMT-1519 Conjugate-1 to XMT-1519 Antibody

This protocol is adapted from a similar Dolaflexin-based ADC (XMT-1536) and should be optimized for XMT-1519.[8]

Materials:

- XMT-1519 monoclonal antibody in a suitable buffer (e.g., sodium acetate, pH 5.5)
- **XMT-1519 conjugate-1**
- Bioconjugation buffer (e.g., 50 mmol/L triethyl ammonium acetate, 1 mmol/L EDTA, pH 7.0)
- Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mg/mL)
- L-cysteine solution
- Purification system (e.g., Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC))

Workflow Diagram:



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Caption: Workflow for the bioconjugation of **XMT-1519 conjugate-1**.

Procedure:

- **Antibody Preparation:**
 - Dilute the XMT-1519 antibody to a concentration of approximately 5 mg/mL using the bioconjugation buffer.
- **Antibody Reduction:**
 - Add TCEP solution dropwise to the antibody solution to achieve a final molar equivalent of ~2.5 equivalents.
 - Stir the mixture at 37°C for approximately 90 minutes to reduce the interchain disulfide bonds.
- **Conjugate-1 Preparation:**
 - In a separate container, dissolve the **XMT-1519 conjugate-1** in the bioconjugation buffer to a concentration of about 10 mg/mL.
 - Adjust the pH of the conjugate solution to ~6.5-7.0 with 1 N NaHCO₃.
- **Conjugation Reaction:**
 - Add the reduced antibody solution to the vigorously stirred **XMT-1519 conjugate-1** solution. The addition should be done slowly, for instance, using a peristaltic pump over 15-20 minutes.
 - Continue stirring the reaction mixture at room temperature for an additional 45 minutes.
- **Quenching:**
 - To quench any unreacted maleimide groups on the conjugate, add a solution of L-cysteine (e.g., 50 molar equivalents) to the reaction mixture.
 - Stir for an additional 30 minutes.
- **Purification:**

- Purify the resulting ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker, quenching agent, and any aggregates.

Characterization of the XMT-1519 ADC

a. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

- Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug-linker molecules.
- Method:
 - Use a HIC column (e.g., TSKgel Butyl-NPR).
 - Employ a gradient elution with a decreasing salt concentration (e.g., from high to low ammonium sulfate) in a phosphate buffer.
 - Monitor the elution profile at 280 nm.
 - Calculate the average DAR by integrating the peak areas of the different DAR species.

b. Purity and Aggregation Analysis by SEC-HPLC:

- Principle: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius.
- Method:
 - Use an SEC column (e.g., TSKgel G3000SWxl).
 - Use an isocratic elution with a phosphate-buffered saline (PBS) mobile phase.
 - Monitor the elution profile at 280 nm.
 - Determine the percentage of monomer, aggregates, and fragments.

c. Free Drug Analysis by RP-HPLC:

- Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the hydrophobic free drug from the polar antibody.
- Method:
 - Precipitate the protein from the ADC sample using acetonitrile.
 - Analyze the supernatant using a C18 column with a gradient of acetonitrile and water containing trifluoroacetic acid (TFA).
 - Quantify the free drug by comparing the peak area to a standard curve.

In Vitro Efficacy Assays

a. Cytotoxicity Assay:

- Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the XMT-1519 ADC.
- Cell Lines:
 - HER2-positive cells (e.g., SK-BR-3, NCI-N87)
 - HER2-negative cells (e.g., MCF-7, MDA-MB-231)
- Procedure:
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat the cells with serial dilutions of the XMT-1519 ADC, unconjugated XMT-1519 antibody, and a non-targeting control ADC for 72-120 hours.
 - Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
 - Calculate the IC₅₀ values.

b. Bystander Effect Assay:

- Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.

- Procedure:
 - Co-culture HER2-positive cells with HER2-negative cells that express a fluorescent protein (e.g., GFP-MCF-7).
 - Treat the co-culture with the XMT-1519 ADC.
 - After the incubation period, measure the viability of the fluorescently labeled HER2-negative cells using flow cytometry or fluorescence microscopy.

In Vivo Efficacy and Tolerability Studies

a. Xenograft Tumor Model:

- Objective: To assess the anti-tumor activity of the XMT-1519 ADC in a living organism.
- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Tumor Implantation: Subcutaneously implant HER2-positive tumor cells (e.g., NCI-N87) into the flanks of the mice.
- Treatment:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.
 - Administer the XMT-1519 ADC, vehicle control, and other control antibodies (e.g., unconjugated XMT-1519) intravenously.
- Monitoring:
 - Measure tumor volume and body weight regularly.
 - At the end of the study, excise and weigh the tumors.

b. Tolerability Assessment:

- Objective: To evaluate the safety profile of the XMT-1519 ADC.

- Procedure:
 - Administer escalating doses of the ADC to healthy rodents or non-human primates.
 - Monitor for clinical signs of toxicity, changes in body weight, and food consumption.
 - Collect blood samples for hematology and clinical chemistry analysis.
 - Perform a full necropsy and histopathological examination of tissues at the end of the study.

Conclusion

The bioconjugation of **XMT-1519 conjugate-1** to the XMT-1519 antibody using the Dolaflexin platform offers a promising approach for the development of a highly potent HER2-targeting ADC. The protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of targeted cancer therapy. Rigorous characterization and evaluation of the resulting ADC are crucial for its successful preclinical and clinical development.

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